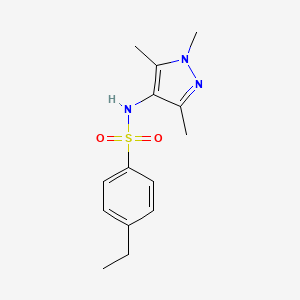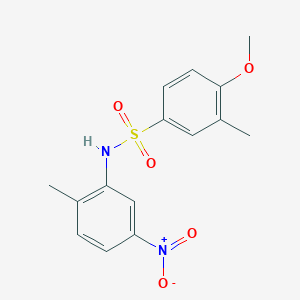![molecular formula C16H18N2O3S B5763571 3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5763571.png)
3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide, also known as DASA-58, is a small molecule inhibitor that has been extensively studied for its potential use in various scientific research applications. It belongs to the class of sulfonylurea receptor 2 (SUR2) inhibitors, which have been shown to have a wide range of biological effects.
Wirkmechanismus
3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide acts as a selective inhibitor of SUR2, which is a subunit of ATP-sensitive potassium (KATP) channels. KATP channels play a critical role in regulating insulin secretion and blood pressure. By inhibiting SUR2, 3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide reduces the activity of KATP channels, leading to increased insulin secretion and decreased blood pressure. 3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has also been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase insulin secretion in pancreatic β-cells, leading to improved glucose tolerance and decreased blood glucose levels. 3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has also been shown to decrease blood pressure in animal models of hypertension, and to protect against ischemic injury in various tissues, including the heart and brain. In addition, 3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB.
Vorteile Und Einschränkungen Für Laborexperimente
3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that is relatively easy to synthesize and purify. It has been extensively studied and has a well-characterized mechanism of action. 3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has also been shown to have a wide range of biological effects, making it useful for studying various physiological processes. However, 3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide also has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to use in some assays. In addition, 3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has not been extensively studied in human subjects, so its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several future directions for research on 3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide. One area of interest is the development of more potent and selective inhibitors of SUR2. Another area of interest is the use of 3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide in the treatment of various diseases, including hypertension, diabetes, and ischemic injury. 3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide may also be useful for studying the role of KATP channels in various physiological processes, including insulin secretion and blood pressure regulation. Finally, further research is needed to establish the safety and efficacy of 3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide in human subjects.
Synthesemethoden
The synthesis of 3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide involves several steps, starting with the reaction of 3,5-dimethylphenylamine and p-toluenesulfonyl chloride to form 3,5-dimethylphenylamine-p-toluenesulfonamide. This compound is then reacted with 4-methylbenzoic acid in the presence of a coupling agent to form the final product, 3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide. The synthesis method has been optimized to produce high yields and purity of 3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has been studied extensively for its potential use in various scientific research applications. It has been shown to have a wide range of biological effects, including the inhibition of SUR2, which is involved in the regulation of blood pressure and insulin secretion. 3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has also been shown to have anti-inflammatory effects and to protect against ischemic injury in various tissues, including the heart and brain.
Eigenschaften
IUPAC Name |
3-[(3,5-dimethylphenyl)sulfamoyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-10-6-11(2)8-14(7-10)18-22(20,21)15-9-13(16(17)19)5-4-12(15)3/h4-9,18H,1-3H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKYMJKHEKINBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)S(=O)(=O)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5763490.png)


![4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2-thiol](/img/structure/B5763520.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5763523.png)

![N-(4-fluorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763545.png)
![2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5763549.png)
![4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine](/img/structure/B5763554.png)
![methyl 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5763555.png)

![ethyl 5-[(dimethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5763565.png)

![N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5763594.png)